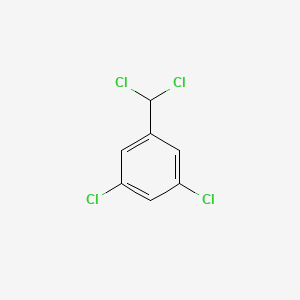

1,3-Dichloro-5-(dichloromethyl)benzene

Description

BenchChem offers high-quality 1,3-Dichloro-5-(dichloromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dichloro-5-(dichloromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-(dichloromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARYAWIHMVXQQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Dichlorobenzal Chloride: Structural Profiling, Synthesis Workflows, and Downstream Applications

Executive Summary

In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) development, 3,5-Dichlorobenzal chloride (IUPAC: 1,3-dichloro-5-(dichloromethyl)benzene) serves as a critical, highly reactive synthon. Functioning primarily as a "masked aldehyde," this geminal dichloride is the foundational building block for synthesizing 3,5-dichlorobenzaldehyde and 3,5-dichlorobenzoic acid[1],[2]. This technical guide elucidates the physicochemical properties, mechanistic causality behind its synthesis, and self-validating experimental protocols required to handle and transform this compound in a rigorous drug development setting.

Physicochemical Profiling & Structural Elucidation

The utility of 3,5-dichlorobenzal chloride stems from its unique electronic distribution. The two meta-positioned chlorine atoms exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This deactivates the ring toward electrophilic aromatic substitution while simultaneously modulating the reactivity of the benzylic carbon.

The dichloromethyl group (-CHCl₂) at the C1 position is highly susceptible to nucleophilic attack, making it an ideal precursor for carbonyl generation. Understanding these quantitative metrics is essential for calculating reaction stoichiometry and predicting phase behaviors during extraction.

Quantitative Physicochemical Data

| Property | Quantitative Data / Description |

| IUPAC Name | 1,3-Dichloro-5-(dichloromethyl)benzene |

| CAS Registry Number | 56961-85-4 |

| Molecular Formula | C₇H₄Cl₄ |

| Molecular Weight | 229.9 g/mol |

| Structural Framework | Benzene ring with meta-Cl (C3, C5) and benzylic -CHCl₂ (C1) |

| Physical State | Colorless to pale yellow liquid/solid (temperature dependent) |

| Solubility Profile | Soluble in DCM, Toluene, THF; Insoluble in water |

| Commercial Availability | Research grade available via suppliers like BLD Pharm and CymitQuimica |

Data supported by PubChem and commercial chemical registries[1],[3],[4].

Mechanistic Logic of Chemical Synthesis

The industrial and laboratory-scale synthesis of 3,5-dichlorobenzal chloride relies on the radical chlorination of 3,5-dichlorotoluene.

Causality of Experimental Choices: Why utilize radical conditions (UV light or AIBN) instead of Lewis acids (e.g., FeCl₃)? A Lewis acid would catalyze an electrophilic aromatic substitution, targeting the aromatic ring and leading to unwanted tetrachlorinated benzene derivatives. Conversely, homolytic cleavage of Cl₂ or SO₂Cl₂ generates chlorine radicals (Cl•) that selectively abstract the weaker benzylic hydrogen atoms (bond dissociation energy ~89 kcal/mol) rather than the stronger aromatic hydrogens (~110 kcal/mol).

The reaction proceeds stepwise. The primary challenge is kinetic control: stopping the reaction at the di-chlorinated stage (benzal chloride) before the third benzylic hydrogen is abstracted, which would yield the over-chlorinated 3,5-dichlorobenzotrichloride impurity.

Diagram 1: Radical chlorination pathway of 3,5-dichlorotoluene to 3,5-dichlorobenzal chloride.

Downstream Applications in Drug Development

In drug development, 3,5-dichlorobenzal chloride is rarely the final API; rather, it is a transient intermediate. Its primary downstream application is the hydrolysis into 3,5-Dichlorobenzaldehyde (CAS: 10203-08-4, MW: 175.01 g/mol )[5].

Once the aldehyde is unmasked, it becomes a versatile electrophile. It is heavily utilized in the synthesis of dichlorophenylpyruvic acid and as a starting reagent for the asymmetric synthesis of β-aryl-β-amino acid enantiomers—critical pharmacophores in modern drug discovery[6].

Diagram 2: Downstream hydrolysis and transformation pathways into API building blocks.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols integrate In-Process Controls (IPCs) that create a self-validating feedback loop, preventing downstream failures.

Protocol 1: Radical Chlorination to 3,5-Dichlorobenzal Chloride

Objective: Synthesize the target gem-dichloride while kinetically suppressing benzotrichloride formation.

-

Reactor Setup: Equip a 1 L jacketed glass reactor with a reflux condenser, a gas dispersion tube, a quartz immersion well for a UV lamp, and a caustic scrubber system (NaOH) to neutralize off-gassed HCl.

-

Charging: Add 3,5-dichlorotoluene (1.0 eq, 161 g). Solvent-free conditions are preferred to maximize throughput and radical collision frequency.

-

Initiation: Irradiate the mixture with UV light and heat to 80°C. Slowly bubble Cl₂ gas (approx. 2.05 eq) into the mixture.

-

Self-Validating IPC (GC-FID): The boiling points of the mono-, di-, and tri-chlorinated species are too close for easy separation if the reaction overshoots. Sample the mixture every 30 minutes. Causality: Stop the chlorine feed exactly when the GC-FID peak area of the target 3,5-dichlorobenzal chloride reaches >85%, and the mono-chlorinated intermediate drops below 5%.

-

Workup: Degas the mixture with nitrogen to purge residual Cl₂ and HCl. Isolate the product via fractional vacuum distillation.

Protocol 2: Phase-Transfer Catalyzed Hydrolysis to 3,5-Dichlorobenzaldehyde

Objective: Unmask the aldehyde efficiently despite the lipophilicity of the starting material.

-

Setup: A 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Charging: Add 3,5-dichlorobenzal chloride (50 g), water (150 mL), and 5 mol% of Tetrabutylammonium bromide (TBAB).

-

Causality of the Catalyst: Because the gem-dichloride is immiscible in water, hydrolysis at the phase boundary is prohibitively slow. TBAB acts as a phase-transfer catalyst, shuttling hydroxide ions into the organic droplet. The initial nucleophilic attack forms an unstable chlorohydrin, which spontaneously collapses, eliminating HCl to form the C=O double bond.

-

Reaction: Add 10% aqueous NaOH (2.5 eq) dropwise. Heat the biphasic mixture to 90°C for 4 hours.

-

Self-Validating IPC (NMR/TLC): Pull an aliquot, perform a mini-workup, and analyze via ¹H NMR. The reaction is deemed complete when the benzylic -CHCl₂ singlet (approx. 6.6 ppm) completely disappears, replaced by the highly deshielded aldehyde -CHO singlet (approx. 9.9 ppm).

-

Workup: Cool to room temperature, extract with dichloromethane (3 x 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the aldehyde[5],[6].

References

-

"1,3-Dichloro-5-(dichloromethyl)benzene | C7H4Cl4 | CID 19898502", National Center for Biotechnology Information (PubChem). Available at:[Link]

-

"3,5-Dichlorobenzaldehyde | C7H4Cl2O | CID 35746", National Center for Biotechnology Information (PubChem). Available at:[Link]

-

"Cas 10203-08-4, 3,5-Dichlorobenzaldehyde", LookChem. Available at: [Link]

-

"Cas 51-36-5, 3,5-Dichlorobenzoic acid", LookChem. Available at:[Link]

Sources

- 1. 1,3-Dichloro-5-(dichloromethyl)benzene | C7H4Cl4 | CID 19898502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 56961-85-4|1,3-Dichloro-5-(dichloromethyl)benzene|BLD Pharm [bldpharm.com]

- 4. CAS: 56961-85-4 | CymitQuimica [cymitquimica.com]

- 5. 3,5-Dichlorobenzaldehyde | C7H4Cl2O | CID 35746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 10203-08-4,3,5-Dichlorobenzaldehyde | lookchem [lookchem.com]

Difference between 3,5-dichlorobenzyl chloride and 3,5-dichlorobenzal chloride

Technical Comparative Analysis: 3,5-Dichlorobenzyl Chloride vs. 3,5-Dichlorobenzal Chloride

Executive Summary

This guide provides a rigorous technical comparison between 3,5-dichlorobenzyl chloride (a primary alkyl halide) and 3,5-dichlorobenzal chloride (a geminal dihalide). While both are downstream derivatives of 3,5-dichlorotoluene produced via radical chlorination, their reactivity profiles and applications in drug development are distinct.

-

3,5-Dichlorobenzyl chloride is the "kinetic" product, primarily utilized as an electrophile for alkylation or as a precursor for Grignard reagents (C-C bond formation).

-

3,5-Dichlorobenzal chloride is the "thermodynamic" intermediate, serving almost exclusively as a masked aldehyde equivalent, hydrolyzed to yield 3,5-dichlorobenzaldehyde .

Part 1: Structural & Physical Characterization

The fundamental difference lies in the degree of chlorination at the benzylic position. This alters the oxidation state of the benzylic carbon, dictating downstream reactivity.

| Feature | 3,5-Dichlorobenzyl Chloride | 3,5-Dichlorobenzal Chloride |

| IUPAC Name | 1,3-dichloro-5-(chloromethyl)benzene | 1,3-dichloro-5-(dichloromethyl)benzene |

| CAS Number | 3290-06-0 | 56961-85-4 |

| Structure | Ar-CH₂-Cl | Ar-CH-Cl₂ |

| Oxidation State | -1 (Alcohol equivalent) | +1 (Aldehyde equivalent) |

| Physical State | Low-melting solid / Liquid (MP ~35°C) | Liquid |

| Boiling Point | ~115°C (at reduced pressure) | Higher BP (often requires high vac distillation) |

| Key Reactivity | Hydrolysis, Gem-dihalide elimination | |

| Primary Hazard | Lachrymator, Corrosive, Skin Sensitizer | Corrosive, Toxic by inhalation |

Part 2: Synthetic Pathways & Process Control

Both compounds are synthesized via the free-radical chlorination of 3,5-dichlorotoluene. The critical challenge in production is selectivity control .

The Chlorination Cascade

The reaction proceeds in a stepwise manner. Stopping the reaction at the benzyl stage requires limiting chlorine stoichiometry, while accessing the benzal stage requires forcing conditions (higher temperature, excess

Figure 1: Stepwise radical chlorination pathway. Selectivity is achieved by controlling the

Process Control Parameters

-

To Isolate Benzyl Chloride (Mono):

-

Stoichiometry: Use 0.9 - 1.0 eq of

. -

Monitoring: Stop when ~10% starting material remains to prevent over-chlorination to the benzal derivative.

-

Purification: Fractional distillation is required to separate unreacted toluene and trace benzal chloride.

-

-

To Isolate Benzal Chloride (Di):

-

Stoichiometry: Use 2.0 - 2.2 eq of

. -

Temperature: Elevated temperatures (>100°C) favor the second chlorination step.

-

Endpoint: Monitor by GC until the benzyl peak disappears. Avoid 3.0 eq to prevent benzotrichloride formation.

-

Part 3: Reactivity Profiles & Functional Group Transformations

The choice between these two intermediates depends entirely on the desired functional group in the final API.

A. 3,5-Dichlorobenzyl Chloride: The "Builder"

This intermediate retains two protons on the benzylic carbon, making it ideal for building carbon skeletons or introducing a benzyl group.

-

Grignard Reagent Formation: Reacts with Mg in anhydrous THF to form 3,5-dichlorobenzylmagnesium chloride .

-

Application: Nucleophilic attack on ketones/aldehydes to form secondary/tertiary alcohols (e.g., Miconazole analogs).

-

Protocol Note: Requires activation with

or DIBAL-H due to the electron-withdrawing chlorines on the ring deactivating the C-Cl bond.

-

-

Nucleophilic Substitution (

):-

Amination: Reacts with amines to form secondary amines (Drug linkers).

-

Etherification: Reacts with alkoxides to form benzyl ethers.

-

B. 3,5-Dichlorobenzal Chloride: The "Masked Aldehyde"

The gem-dichloro group is essentially a protected aldehyde. It is rarely used for C-C bond formation directly but is the primary route to 3,5-dichlorobenzaldehyde .

-

Hydrolysis to Aldehyde (Sommelet-type or Acidic):

Figure 2: Divergent synthetic utility. Pathway A utilizes the benzyl chloride for skeletal construction, while Pathway B utilizes the benzal chloride for oxidation state adjustment.

Part 4: Analytical Discrimination

Distinguishing these two in a crude reaction mixture is critical for quality control.

Proton NMR ( NMR)

The chemical shift of the benzylic proton is the definitive identifier.

-

Benzyl Chloride (-CH₂Cl): A singlet integrating for 2 protons appears in the range of 4.4 – 4.6 ppm . The shielding is moderate.

-

Benzal Chloride (-CHCl₂): A singlet integrating for 1 proton appears significantly downfield, typically 6.5 – 7.2 ppm , due to the deshielding effect of two chlorine atoms.

GC-MS

-

Benzyl Chloride: Molecular ion peak (

) at 194/196/198 (characteristic trichloro isotope pattern: -

Benzal Chloride: Molecular ion peak (

) at 228/230/232 (tetrachloro isotope pattern).

Part 5: Safety & Handling Protocols

Both compounds are potent alkylating agents and lachrymators.

-

Lachrymatory Effect: 3,5-Dichlorobenzyl chloride is a severe lachrymator (tear gas effect). All handling must occur in a functioning fume hood.

-

Hydrolysis Risk: Both release HCl upon contact with moisture.

-

Storage: Store under inert gas (Argon/Nitrogen) in tightly sealed containers.

-

Spill: Do not use water.[3] Neutralize with weak base (soda ash) and absorb with vermiculite.

-

-

Vessel Cleaning: Glassware contaminated with benzal chloride should be rinsed with acetone, not water, to prevent the formation of polymer-like hydrolysis byproducts or rapid HCl evolution in the sink.

References

-

PubChem. (2025). 3,5-Dichlorobenzyl chloride (CID 137880). National Library of Medicine. Available at: [Link]

- Google Patents. (2017). Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde (CN106588606A).

-

Org. Syntheses. (1940). m-Chlorobenzaldehyde Synthesis (General Procedure for Benzal Chloride Hydrolysis). Coll. Vol. 2, p. 130. Available at: [Link]

Sources

An In-depth Technical Guide to α,α,3,5-Tetrachlorotoluene: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of α,α,3,5-tetrachlorotoluene, a chlorinated aromatic compound. Due to its nature as a less common isomer, this document synthesizes information from established chemical principles and data from closely related analogues to present a comprehensive profile.

Chemical Identity and Nomenclature

The systematic and unambiguous identification of a chemical entity is paramount for scientific discourse. For the compound with the common name α,α,3,5-tetrachlorotoluene, the following nomenclature and identifiers are established.

IUPAC Name

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the systematic name for this compound is 1,3-dichloro-5-(dichloromethyl)benzene . This name is derived by treating the benzene ring as the parent structure, with two chlorine atoms at positions 1 and 3, and a dichloromethyl group at position 5.

Synonyms

A variety of synonyms may be encountered in literature and chemical databases. These include:

-

α,α,3,5-Tetrachlorotoluene

-

3,5-Dichlorobenzal chloride

-

Toluene, α,α,3,5-tetrachloro-

It is important to note that while the CAS Number 3290-06-0 is associated with the related compound 1,3-dichloro-5-(chloromethyl)benzene (3,5-dichlorobenzyl chloride)[1][2][3][4][5], a specific CAS number for 1,3-dichloro-5-(dichloromethyl)benzene could not be definitively identified in a comprehensive search, underscoring its relative obscurity in commercial and regulatory databases.

Chemical Structure

The structural representation of 1,3-dichloro-5-(dichloromethyl)benzene is crucial for understanding its chemical behavior.

Figure 1: Chemical structure of 1,3-dichloro-5-(dichloromethyl)benzene.

Proposed Synthesis Pathway: Free-Radical Chlorination

The synthesis of 1,3-dichloro-5-(dichloromethyl)benzene is not extensively documented in readily available literature. However, a highly plausible and industrially relevant synthetic route can be inferred from the well-established methods for the production of analogous chlorinated toluenes[6]. The most logical approach is the free-radical chlorination of the corresponding precursor, 3,5-dichlorotoluene.

This process involves the substitution of hydrogen atoms on the methyl group with chlorine atoms, initiated by a source of free radicals, typically UV light or a chemical initiator.

Reaction Scheme

Figure 2: Proposed synthesis of 1,3-dichloro-5-(dichloromethyl)benzene.

Detailed Experimental Protocol (Proposed)

This protocol is a model procedure based on established methods for the free-radical chlorination of substituted toluenes.

Materials:

-

3,5-Dichlorotoluene (high purity)[7]

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative like a high-boiling point alkane)

-

UV lamp (mercury vapor or similar)

-

Reaction vessel with a gas inlet, condenser, and thermometer

-

Gas scrubbing apparatus (for excess chlorine and HCl byproduct)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a gas inlet tube, a reflux condenser, and a thermometer, charge the 3,5-dichlorotoluene and the inert solvent. The reaction should be conducted in a well-ventilated fume hood.

-

Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical chain reactions.

-

Initiation: Begin gentle heating of the reaction mixture to a temperature that ensures the starting material remains in the liquid phase and allows for efficient reaction kinetics (typically just below the boiling point of the solvent). Position the UV lamp to irradiate the reaction mixture.

-

Chlorination: Introduce a slow and steady stream of chlorine gas into the reaction mixture through the gas inlet tube. The reaction is exothermic, and the temperature should be carefully monitored and controlled.

-

Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the appearance of the mono- and di-chlorinated products.

-

Termination: Once the desired conversion to 1,3-dichloro-5-(dichloromethyl)benzene is achieved (as determined by GC analysis), stop the flow of chlorine gas and turn off the UV lamp. It is crucial to avoid over-chlorination, which would lead to the formation of 1,3-dichloro-5-(trichloromethyl)benzene.

-

Work-up: Allow the reaction mixture to cool to room temperature. Purge the system with an inert gas to remove any residual chlorine and HCl.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the desired product from the unreacted starting material, the mono-chlorinated intermediate, and any over-chlorinated byproducts. The significant differences in boiling points between these species should allow for effective separation.

Analytical Characterization

The unambiguous identification and purity assessment of 1,3-dichloro-5-(dichloromethyl)benzene would rely on a combination of modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of chlorinated organic compounds in complex mixtures[8][9][10][11].

-

Gas Chromatography (GC): A GC method with a suitable capillary column (e.g., a non-polar or medium-polarity column) would be used to separate the components of the reaction mixture. The retention times would allow for the differentiation of 3,5-dichlorotoluene, 1,3-dichloro-5-(chloromethyl)benzene, and 1,3-dichloro-5-(dichloromethyl)benzene.

-

Mass Spectrometry (MS): The mass spectrometer would provide information about the molecular weight and fragmentation pattern of the eluted compounds. For 1,3-dichloro-5-(dichloromethyl)benzene, the mass spectrum would be expected to show a characteristic isotopic cluster for the molecular ion due to the presence of four chlorine atoms. Key fragmentation patterns would likely involve the loss of chlorine atoms and the dichloromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule[12][13].

-

¹H NMR: The proton NMR spectrum of 1,3-dichloro-5-(dichloromethyl)benzene is expected to show:

-

A singlet for the proton of the dichloromethyl group (-CHCl₂).

-

Signals in the aromatic region corresponding to the three protons on the benzene ring. The substitution pattern would lead to a specific splitting pattern that can be predicted and analyzed.

-

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbon of the dichloromethyl group and the six carbons of the benzene ring. The chemical shifts would be influenced by the presence of the chlorine substituents.

Potential Applications and Research Context

While specific applications for α,α,3,5-tetrachlorotoluene are not widely documented, its structural motifs suggest potential utility in several areas of chemical research and development:

-

Synthetic Intermediate: As a polychlorinated aromatic compound, it could serve as a building block in the synthesis of more complex molecules. The dichloromethyl group can be a precursor to other functional groups, such as aldehydes or carboxylic acids, through hydrolysis.

-

Agrochemical and Pharmaceutical Research: Chlorinated aromatic compounds are prevalent in a wide range of bioactive molecules. This compound could be investigated as a scaffold or intermediate in the development of new pesticides, herbicides, or pharmaceutical agents.

-

Materials Science: The introduction of chlorine atoms can modify the electronic and physical properties of organic molecules, making them of interest in the development of specialty polymers or other materials with specific properties.

Conclusion

α,α,3,5-Tetrachlorotoluene, or more systematically, 1,3-dichloro-5-(dichloromethyl)benzene, represents a specific isomer within the broader class of chlorinated toluenes. While not as commonly encountered as other isomers, its synthesis is logically achievable through the free-radical chlorination of 3,5-dichlorotoluene. Its characterization would rely on standard analytical techniques such as GC-MS and NMR spectroscopy. This technical guide provides a foundational understanding of this compound, constructed from established chemical principles and data from analogous structures, to aid researchers and scientists in their endeavors.

References

-

Angene Chemical. 1,3-Dichloro-5-(Chloromethyl)Benzene(CAS# 3290-06-0). [Link]

-

Chemcd. 1,3-dichloro-5-(chloromethyl)benzene ,3290-06-0. [Link]

-

NIST. Benzene, 1,3-dichloro-5-(chloromethyl)-. [Link]

-

Agilent. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]

-

Taylor & Francis Online. Determination of chlorinated toluenes in soils using gas chromatography tandem mass spectrometry. [Link]

- Yurawecz, M. P., & Roach, J. A. (1979). Chlorinated toluenes and chlorinated-α,α,α-trifluorotoluenes as residues in fish. Journal of the Association of Official Analytical Chemists, 62(1), 38-42.

- Martí, I., Lloret, R., Martín-Alonso, J., & Ventura, F. (2005). Determination of chlorinated toluenes in raw and treated water samples from the Llobregat river by closed loop stripping analysis and gas chromatography-mass spectrometry detection.

- Google Patents.

-

ResearchGate. Determination of chlorinated toluenes in soils using gas chromatography tandem mass spectrometry | Request PDF. [Link]

-

Patsnap Eureka. Method for continuously producing high-purity o-chlorotoluene by adsorption separation method. [Link]

-

JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

-

YouTube. 1,3-dichlorobenzene synthesis. [Link]

-

YouTube. Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. [Link]

- Google Patents.

-

SpectraBase. 1,4-Dichloro-benzene - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. 1,2-Dichloro-benzene - Optional[1H NMR] - Spectrum. [Link]

- Google Patents. CN114988982A - Method for isomerizing and synthesizing 3, 5-dichlorotoluene.

-

MDPI. Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. [Link]

-

Scientific Update. A radical approach to C-H chlorination. [Link]

-

PubChem. 3,5-Dichlorotoluene. [Link]

-

Wikipedia. Free-radical halogenation. [Link]

Sources

- 1. angenesci.com [angenesci.com]

- 2. 3290-06-0|1,3-Dichloro-5-(chloromethyl)benzene|BLD Pharm [bldpharm.com]

- 3. 1,3-DICHLORO-5-(CHLOROMETHYL)BENZENE | 3290-06-0 [chemicalbook.com]

- 4. 1,3-DICHLORO-5-(CHLOROMETHYL)BENZENE ,3290-06-0 _Chemical Cloud Database [chemcd.com]

- 5. Benzene, 1,3-dichloro-5-(chloromethyl)- [webbook.nist.gov]

- 6. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 7. 3,5-Dichlorotoluene | C7H6Cl2 | CID 32834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Determination of chlorinated toluenes in raw and treated water samples from the Llobregat river by closed loop stripping analysis and gas chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

Physical Properties of 1,3-Dichloro-5-(dichloromethyl)benzene: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the physical properties, synthesis, and critical applications of 1,3-dichloro-5-(dichloromethyl)benzene (CAS: 56961-85-4). Primarily identified as Nintedanib Impurity 76 , this compound serves as a crucial intermediate in the synthesis of tyrosine kinase inhibitors. Due to the scarcity of experimental data in public literature, this guide synthesizes predictive thermodynamic models with analog-based interpolation to establish an authoritative boiling point range. The content is designed for researchers in process chemistry and analytical development, focusing on isolation, purification, and quality control.

Part 1: Molecular Characterization & Identification

Before detailing the thermodynamic profile, it is essential to rigorously identify the compound to distinguish it from its structural isomers (e.g., 2,4-dichloro analogs) and related chlorination states (e.g., trichloromethyl derivatives).

| Property | Specification |

| IUPAC Name | 1,3-dichloro-5-(dichloromethyl)benzene |

| Common Name | 3,5-Dichlorobenzal chloride; |

| CAS Registry Number | 56961-85-4 |

| Molecular Formula | |

| Molecular Weight | 229.92 g/mol |

| Structural Class | Halogenated Aromatic Hydrocarbon; Geminal Dichloride |

| Key Application | Impurity/Intermediate in Nintedanib (Ofev) API synthesis |

Part 2: Thermodynamic Profile (The Core)

Boiling Point Analysis

Direct experimental boiling point data for 1,3-dichloro-5-(dichloromethyl)benzene is rarely reported in standard compendia. However, by utilizing Group Contribution Methods and Comparative Structural Analysis of validated analogs, we can derive a high-confidence predictive range.

Comparative Analog Data

To estimate the boiling point (BP), we analyze the incremental thermodynamic contribution of chlorine substituents on the benzene ring and the methyl group.

| Compound | Structure | Boiling Point (760 mmHg) | |

| (Dichloromethyl)benzene | 205 °C | Base Value | |

| 4-Chloro(dichloromethyl)benzene | 234 °C | +29 °C (Mono-Cl effect) | |

| 1,3-Dichlorobenzene | 173 °C | N/A | |

| 1,3,5-Trichlorobenzene | 208 °C | +35 °C (vs 1,3-DCB) |

Predicted Boiling Point Range

Based on the additivity of boiling point elevations:

-

Base: (Dichloromethyl)benzene (205 °C).

-

Substituent Effect: Addition of two chlorine atoms at meta positions.

-

First Cl (para/meta avg): ~+30 °C.

-

Second Cl: ~+25–30 °C.

-

-

Calculation:

°C.

Authoritative Estimate: The boiling point of 1,3-dichloro-5-(dichloromethyl)benzene is estimated to be 265°C – 275°C at standard atmospheric pressure (760 mmHg).

Pressure-Temperature Nomograph (Vacuum Distillation)

For purification, distillation at atmospheric pressure is discouraged due to potential thermal decomposition (dehydrohalogenation). Vacuum distillation is the standard protocol.

-

10 mmHg: ~135–145 °C

-

1 mmHg: ~100–110 °C

Other Physical Properties

-

Density: Predicted to be 1.48 – 1.52 g/cm³ (extrapolated from 4-chlorobenzal chloride,

). -

Physical State: Likely a low-melting solid or semi-solid at room temperature (MP estimated 30–50 °C) due to the high symmetry of the 1,3,5-substitution pattern, which enhances crystal lattice energy compared to liquid isomers.

-

Solubility: Highly soluble in organic solvents (DCM, Ethyl Acetate, Toluene); insoluble in water. Hydrolyzes slowly in water to form 3,5-dichlorobenzaldehyde.

Part 3: Synthesis & Formation Pathways

Understanding the formation of this compound is critical for controlling it as an impurity (Impurity 76) in drug development. It is typically generated via Free-Radical Side-Chain Chlorination .

Reaction Mechanism

The synthesis proceeds from 3,5-dichlorotoluene. The reaction must be carefully controlled to stop at the dichloromethyl stage and prevent over-chlorination to the trichloromethyl derivative.

Pathway:

-

Initiation: Chlorine gas (

) is dissociated by UV light ( -

Propagation:

-

Stage 1: 3,5-Dichlorotoluene

3,5-Dichlorobenzyl chloride (Mono-Cl). -

Stage 2: 3,5-Dichlorobenzyl chloride

1,3-dichloro-5-(dichloromethyl)benzene (Target) . -

Stage 3 (Over-reaction):

1,3-dichloro-5-(trichloromethyl)benzene.

-

Visualization of Synthesis Logic

Figure 1: Stepwise radical chlorination pathway showing the formation of the target compound and potential over-chlorinated impurities.

Part 4: Experimental Protocols

Boiling Point Determination (Siwoloboff Method)

For small-scale research samples where DSC is unavailable, the Siwoloboff method is robust for high-boiling liquids/solids.

Equipment:

-

Thiele tube containing silicone oil (stable up to 300°C).

-

Capillary tubes (sealed at one end).

-

Calibrated thermometer or thermocouple.

Protocol:

-

Preparation: Introduce a small amount of sample into a melting point tube. Insert a fine capillary (sealed end up) into the liquid sample.

-

Heating: Heat the Thiele tube at a rate of 2°C/min.

-

Observation: Observe the stream of bubbles from the capillary.

-

Initial bubbling: Thermal expansion of trapped air.

-

Rapid bubbling: Vapor pressure of sample exceeds atmospheric pressure.

-

-

Endpoint: Stop heating. The temperature at which the bubbling stops and liquid is sucked back into the capillary is the Boiling Point .

Purification via Vacuum Distillation

To isolate 1,3-dichloro-5-(dichloromethyl)benzene from the mono-chlorinated precursor and trichlorinated byproduct:

-

Setup: Short-path distillation head with a vacuum manifold.

-

Pressure: Establish a vacuum of 1–5 mmHg .

-

Fraction Collection:

-

Fraction 1 (Fore-run): Unreacted 3,5-dichlorotoluene and 3,5-dichlorobenzyl chloride (lower BP).

-

Fraction 2 (Main): 1,3-dichloro-5-(dichloromethyl)benzene (Collect at ~110–120°C @ 2 mmHg).

-

Residue: 1,3-dichloro-5-(trichloromethyl)benzene (higher BP).

-

Part 5: Safety & Handling (MSDS Highlights)

-

Hazards: Corrosive (releases HCl upon hydrolysis), lachrymator (irritating to eyes/respiratory tract).

-

GHS Classification: Skin Corr. 1B, Eye Dam. 1.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

-

Spill Cleanup: Neutralize with sodium bicarbonate solution; absorb with sand. Do not use water directly.

References

Solubility Profiling and Solvolytic Behavior of 3,5-Dichlorobenzal Chloride in Organic Solvents: A Technical Guide

Executive Summary

3,5-Dichlorobenzal chloride (1-(dichloromethyl)-3,5-dichlorobenzene) is a highly reactive, lipophilic electrophile utilized as a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Due to the extreme lability of its geminal dichloride group, understanding its solubility profile in organic solvents is not merely a matter of physical dissolution, but of chemical stability. This whitepaper provides an in-depth analysis of the thermodynamic solubility of 3,5-dichlorobenzal chloride, grounded in structure-property relationships (SPR), Hansen Solubility Parameters (HSP), and self-validating experimental methodologies.

Structural Profiling and Thermodynamic Solubility Model

To accurately predict the solubility of 3,5-dichlorobenzal chloride, we must analyze its structural analog, benzal chloride, and extrapolate the thermodynamic impact of the two additional meta-substituted chlorine atoms.

Hansen Solubility Parameters (HSP)

The dissolution of a solute in a solvent is thermodynamically favorable when their Hansen Solubility Parameters (Dispersion

The addition of two electron-withdrawing chlorine atoms at the 3 and 5 positions alters this profile:

-

Dispersion (

): Increases to approximately -

Polarity (

): Remains relatively stable ( -

Hydrogen Bonding (

): Remains exceptionally low (

Causality in Solvent Selection: Because 3,5-dichlorobenzal chloride is dominated by dispersion forces and lacks hydrogen-bonding capacity, it exhibits maximum thermodynamic affinity for non-polar to moderately polar aprotic solvents (e.g., chloroform, toluene, and diethyl ether)[2]. Conversely, it is practically insoluble in water, which has a massive hydrogen-bonding parameter (

Quantitative Solubility Matrix in Organic Solvents

Based on the HSP framework and empirical data from structurally identical analogs[4], the solubility profile of 3,5-dichlorobenzal chloride is categorized below.

Note: "Miscible" indicates that the solute and solvent form a homogeneous mixture at all proportions at 25°C.

| Solvent Class | Specific Solvent | Predicted Solubility (25°C) | Solvolytic Reactivity |

| Halogenated | Dichloromethane (DCM) | Miscible (>500 mg/mL) | Stable (Requires anhydrous conditions) |

| Halogenated | Chloroform | Miscible (>500 mg/mL) | Stable |

| Aromatic | Toluene | Miscible (>500 mg/mL) | Stable |

| Ether | Diethyl Ether | Highly Soluble | Stable (Peroxide-free required) |

| Ether | Tetrahydrofuran (THF) | Highly Soluble | Stable |

| Alcohol | Methanol / Ethanol | Soluble | High (Rapid Alcoholysis) |

| Aqueous | Water | Practically Insoluble | High (Slow Hydrolysis) |

Self-Validating Experimental Protocol for Solubility Determination

Step-by-Step Methodology

-

Solvent Preparation & Deoxygenation:

-

Action: Pass all organic solvents through activated alumina columns to ensure strict anhydrous conditions (<10 ppm H₂O), followed by sparging with dry Argon gas for 15 minutes.

-

Causality: Trace moisture will initiate the hydrolysis of the dichloromethyl group into an aldehyde[2]. Argon sparging prevents oxidative degradation, ensuring the solvent matrix remains inert.

-

-

Isothermal Equilibration:

-

Action: Add an excess of 3,5-dichlorobenzal chloride to 5.0 mL of the prepared solvent in a sealed, amber-glass vial. Agitate at 25.0 ± 0.1 °C in a thermostatic orbital shaker for 48 hours.

-

Causality: 48 hours ensures true thermodynamic equilibrium is reached. Amber glass is mandatory to prevent potential photo-catalyzed radical reactions at the benzylic position.

-

-

Phase Separation:

-

Action: Subject the suspension to ultracentrifugation at 15,000 rpm for 20 minutes at exactly 25.0 °C.

-

Causality: Standard filtration can introduce temperature fluctuations (altering solubility) or adsorb the solute onto the filter membrane. Ultracentrifugation cleanly pellets the undissolved solute.

-

-

HPLC-UV Quantification (The Self-Validating Step):

-

Action: Extract an aliquot of the supernatant, dilute it immediately in an anhydrous mobile phase (e.g., Acetonitrile/Hexane), and inject it into an HPLC-UV system (detection at ~254 nm).

-

Causality: The chromatogram must be checked for secondary peaks (e.g., 3,5-dichlorobenzaldehyde). If degradation peaks exceed 1% relative peak area, the solubility data is flagged as kinetically compromised. This ensures the protocol validates its own chemical integrity.

-

Figure 1: Self-validating experimental workflow for thermodynamic solubility determination.

Mechanistic Considerations: Solvolysis and Stability

A critical error in drug development workflows is treating solubility solely as a physical parameter. For 3,5-dichlorobenzal chloride, dissolution in nucleophilic solvents (like alcohols or wet solvents) triggers a rapid solvolytic cascade.

The geminal benzylic dichlorides are highly electrophilic. When exposed to water or alcohols, the molecule undergoes a rate-limiting nucleophilic substitution (S_N1/S_N2 hybrid character, depending on the solvent's dielectric constant) to form an unstable hemiacetal (or acetal) intermediate. This intermediate rapidly collapses, eliminating hydrogen chloride (HCl) to yield 3,5-dichlorobenzaldehyde[3].

Because this reaction generates HCl, it is auto-catalytic. If a researcher attempts to dissolve this compound in non-anhydrous ethanol, the measured "solubility" will actually reflect the solubility of the resulting acetal/aldehyde mixture, rendering the data useless.

Figure 2: Solvolytic degradation pathway of 3,5-dichlorobenzal chloride in protic solvents.

Conclusion

The solubility of 3,5-dichlorobenzal chloride is dictated by its high dispersion forces and lack of hydrogen bonding, making it miscible in halogenated and aromatic solvents. However, its application in synthesis requires strict adherence to anhydrous, non-nucleophilic conditions. By utilizing the Hansen Solubility framework and employing self-validating chromatographic protocols, researchers can accurately profile its solubility while preventing the auto-catalytic solvolysis that frequently corrupts early-stage development data.

References

-

Chemcess. "Benzal Chloride: Properties, Production And Uses." Chemcess. Available at:[Link]

-

Prof Steven Abbott. "HSP Basics | Practical Solubility Science." Steven Abbott. Available at:[Link]

-

PubChem. "Benzyl Chloride | C6H5CH2Cl | CID 7503." National Institutes of Health (NIH). Available at:[Link]

Sources

A Technical Guide to the Safe Handling of 1,3-Dichloro-5-(chloromethyl)benzene

This document serves as an essential technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 1,3-Dichloro-5-(chloromethyl)benzene (CAS No: 3290-06-0). As a reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for safety protocols, grounded in the compound's specific chemical characteristics.

Chemical Identification and Core Physicochemical Properties

1,3-Dichloro-5-(chloromethyl)benzene, also known as α,3,5-trichlorotoluene, is a substituted aromatic compound. Its reactivity is largely dictated by the chloromethyl group, making it a useful building block in organic synthesis. However, this reactivity also underpins its significant hazards.

A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 3290-06-0 | [1][2] |

| Molecular Formula | C₇H₅Cl₃ | [2] |

| Molecular Weight | 195.47 g/mol | [2][3] |

| Physical Form | Solid, semi-solid, or liquid | |

| Purity | Typically >95% | [1] |

| InChI Key | ZFLRKAMKGYNFPH-UHFFFAOYSA-N | [2] |

| Storage Temperature | Room temperature, under inert atmosphere |

Hazard Analysis and GHS Classification

The primary danger associated with this compound is its severe corrosivity. It is classified under the Globally Harmonized System (GHS) as a substance that can cause irreversible damage to skin and eyes upon contact. The causality for this is its potential to hydrolyze, especially in the presence of moisture on biological tissues, releasing hydrochloric acid.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | 1 | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage[4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 (Exclamation Mark) | Warning | May cause respiratory irritation[1] |

Expert Insights:

-

Corrosivity (Category 1B): This classification is critical. It signifies that the material can cause full-thickness destruction of skin tissue after an exposure time of between three minutes and one hour. This is not a simple irritant; any skin contact must be treated as a serious incident.

-

Lachrymator: The compound is a lachrymator, meaning it irritates the eyes and causes an increased flow of tears.[4] This serves as an early warning sign of exposure, but should not be relied upon as a safe exposure indicator.

-

Water Reactivity: The material decomposes in contact with water.[4] This reactivity is the source of its corrosive properties and also means that environmental release into waterways must be strictly avoided.

The Hierarchy of Controls for Exposure Minimization

To manage the risks associated with 1,3-Dichloro-5-(chloromethyl)benzene, a systematic approach based on the hierarchy of controls is mandatory. This framework prioritizes the most effective control measures down to the least effective.

Caption: Hierarchy of Controls for Minimizing Exposure.

-

Engineering Controls (Most Critical): Given the compound's corrosivity and potential for respiratory irritation, all handling must occur within a certified chemical fume hood to contain vapors and prevent inhalation.[1][4] Safety showers and eyewash stations must be readily accessible.

-

Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs), clear labeling of containers, and designating specific areas for handling this chemical are essential.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable. It protects from direct contact but does not eliminate the hazard at its source.

Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the mandatory steps for handling 1,3-Dichloro-5-(chloromethyl)benzene in a laboratory setting.

4.1. Required Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[1] A full-face shield should be worn when handling larger quantities or when there is a significant splash risk.

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber, inspect before use). A flame-retardant lab coat and long-sleeved clothing are mandatory to prevent skin contact.[4]

-

Respiratory Protection: If working outside of a fume hood (not recommended) or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic vapors is required.[1]

4.2. Experimental Protocol: Weighing and Dispensing

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the location of the nearest eyewash station and safety shower.

-

Don PPE: Put on all required PPE as specified in section 4.1.

-

Staging: Place all necessary equipment (spatula, weigh boat, reaction vessel, solvent) inside the fume hood.

-

Dispensing: Carefully open the container inside the fume hood. Avoid creating dust if the material is solid. Use a clean spatula to transfer the required amount to a tared weigh boat or directly into the reaction vessel.

-

Closure: Immediately and securely close the main container.

-

Transfer: If transferring to a reaction vessel, do so slowly and carefully to avoid splashes.

-

Clean-up: Decontaminate the spatula and any affected surfaces within the fume hood. Dispose of the weigh boat in the designated solid hazardous waste container.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical to mitigating harm.

5.1. First-Aid Measures In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding physician.[1][4]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Immediately call a poison center or doctor.[1] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with copious amounts of water or use a safety shower for at least 15 minutes.[1][4] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes, holding the eyelids open.[1] |

| Ingestion | Rinse mouth thoroughly with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][4] |

5.2. Accidental Release Measures

-

Evacuate: Alert personnel and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated (fume hood).

-

Contain: Wearing full PPE, contain the spill. For solid spills, sweep up carefully to avoid creating dust and place into a suitable, labeled container for disposal.[4] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).

-

Disposal: Dispose of the container as hazardous waste according to institutional and local regulations.[1]

5.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1]

-

Hazards from Combustion: Fire will produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal and Environmental Precautions

All waste containing 1,3-Dichloro-5-(chloromethyl)benzene must be treated as hazardous.

-

Containers: Collect waste in designated, properly labeled, and sealed containers.

-

Disposal: Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[1]

-

Environmental Release: Do not allow the material to contaminate ground water systems or be released into the environment, as it decomposes in water and may be harmful to aquatic life.[4]

References

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dichloro-5-(chloromethyl)- (CAS 3290-06-0). [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dichloro-5-methyl- (CAS 25186-47-4). [Link]

-

Loba Chemie. (2016). 1,3-DICHLOROBENZENE FOR SYNTHESIS MSDS. [Link]

-

NIST. (n.d.). Benzene, 1,3-dichloro-5-(chloromethyl)-. [Link]

-

Cerilliant. (n.d.). Trifluoperazine-d, Dihydrochloride - Section I. [Link]

-

ILO and WHO. (2021). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. [Link]

-

NCBI Bookshelf - NIH. (n.d.). Toxicological Profile for Dichlorobenzenes. [Link]

-

PubChem. (n.d.). 1-Chloro-3-(dichloromethyl)benzene. [Link]

Sources

An In-depth Technical Guide to 1,3-Dichloro-5-(chloromethyl)benzene

A Note on the Subject Compound: This guide focuses on Benzene, 1,3-dichloro-5-(chloromethyl)- (CAS No. 3290-06-0). Initial searches for "Benzene, 1,3-dichloro-5-(dichloromethyl)-" did not yield a corresponding unique, well-characterized compound in major chemical databases. Given the high degree of structural similarity and the extensive data available for the (chloromethyl) derivative, it is presumed that this is the compound of primary interest for researchers in synthetic chemistry and drug development.

Introduction

1,3-Dichloro-5-(chloromethyl)benzene, also known by its synonym 3,5-Dichlorobenzyl chloride, is a trifunctional aromatic compound. Its structure, featuring a benzene ring substituted with two chlorine atoms and a chloromethyl group, makes it a versatile intermediate in organic synthesis. The strategic placement of these functional groups offers multiple reaction sites, allowing for the introduction of diverse molecular complexities. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral data, and safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Profile

The inherent reactivity and potential applications of 1,3-Dichloro-5-(chloromethyl)benzene are deeply rooted in its physicochemical and spectroscopic characteristics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,3-Dichloro-5-(chloromethyl)benzene is presented in the table below. These parameters are crucial for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₃ | [1][2][3] |

| Molecular Weight | 195.47 g/mol | [1][2][3] |

| CAS Number | 3290-06-0 | [1][4] |

| Appearance | Solid, semi-solid, or liquid lump | [5] |

| Melting Point | 35-37 °C | [4] |

| InChI | InChI=1S/C7H5Cl3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | [1][6] |

| InChIKey | ZFLRKAMKGYNFPH-UHFFFAOYSA-N | [1][6] |

| SMILES | c1c(cc(cc1Cl)Cl)CCl | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of 1,3-Dichloro-5-(chloromethyl)benzene. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.

-

Infrared (IR) Spectrum: The IR spectrum reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. Key absorptions include those for C-H stretching of the aromatic ring, C-H stretching of the CH₂Cl group, C=C stretching of the benzene ring, and C-Cl stretching.[1]

-

Mass Spectrum (Electron Ionization): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragmentation pattern, which is instrumental in confirming the molecular weight and structural features.[1]

Synthesis and Reactivity

1,3-Dichloro-5-(chloromethyl)benzene is not a naturally occurring compound and is produced through synthetic organic chemistry. While specific, detailed industrial synthesis protocols are often proprietary, the general synthetic logic can be inferred from its structure. A plausible synthetic pathway would involve the chlorination of a suitable toluene derivative.

The reactivity of this compound is governed by its three halogenated sites. The chloromethyl group is particularly susceptible to nucleophilic substitution reactions, making it a valuable synthon for introducing the 3,5-dichlorobenzyl moiety into a target molecule. The chlorine atoms on the aromatic ring are less reactive towards nucleophilic substitution but can participate in various cross-coupling reactions or be targeted in further electrophilic aromatic substitution reactions, although the ring is deactivated by the presence of the chlorine atoms.

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of 1,3-Dichloro-5-(chloromethyl)benzene, strict adherence to safety protocols is paramount. This compound is classified as causing severe skin burns and eye damage.[2][5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this chemical.

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent severe eye damage.[2]

-

Hand Protection: Chemical-resistant gloves must be worn.[2]

-

Skin and Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are required.[2]

Handling and Storage

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Incompatible Materials: Avoid contact with bases and amines.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[5][7] The compound should be stored under an inert atmosphere at room temperature.[5]

First-Aid Measures

In case of exposure, immediate action is critical.

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[2]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]

Applications in Research and Development

The trifunctional nature of 1,3-Dichloro-5-(chloromethyl)benzene makes it a valuable building block in the synthesis of more complex molecules. Its primary application lies as an intermediate in the production of agrochemicals and pharmaceuticals, where the 3,5-dichlorophenyl moiety is a common structural feature.[8] The reactivity of the chloromethyl group allows for its facile incorporation into various molecular scaffolds.

Logical Relationships and Workflows

The following diagram illustrates the logical flow from compound identification to its application in a research setting, emphasizing the central role of safety and handling protocols.

Caption: Logical workflow for the research application of 1,3-Dichloro-5-(chloromethyl)benzene.

Conclusion

1,3-Dichloro-5-(chloromethyl)benzene is a key chemical intermediate with significant potential in synthetic organic chemistry, particularly in the development of new agrochemicals and pharmaceuticals. A thorough understanding of its chemical properties, reactivity, and, most importantly, its handling and safety requirements, is essential for its effective and safe utilization in a research and development setting. This guide provides a foundational body of knowledge to support researchers in their work with this versatile compound.

References

-

Angene International Limited. (n.d.). 1,3-Dichloro-5-(Chloromethyl)Benzene(CAS# 3290-06-0). Angene. Retrieved from [Link]

-

Chemcd. (n.d.). 1,3-dichloro-5-(chloromethyl)benzene ,3290-06-0. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1,3-dichloro-5-(chloromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Benzene, 1,3-dichloro-5-(chloromethyl)- [webbook.nist.gov]

- 2. fishersci.dk [fishersci.dk]

- 3. 1,3-DICHLORO-5-(CHLOROMETHYL)BENZENE | 3290-06-0 [chemicalbook.com]

- 4. 1,3-DICHLORO-5-(CHLOROMETHYL)BENZENE ,3290-06-0 _Chemical Cloud Database [chemcd.com]

- 5. 1,3-Dichloro-5-(chloromethyl)benzene | 3290-06-0 [sigmaaldrich.com]

- 6. angenesci.com [angenesci.com]

- 7. fishersci.com [fishersci.com]

- 8. CAS 25186-47-4: 1,3-Dichloro-5-methylbenzene | CymitQuimica [cymitquimica.com]

Toxicity and Handling Hazards of Dichloromethyl Benzene Derivatives: A Technical Guide

Executive Summary

As a Senior Application Scientist overseeing scale-up syntheses and laboratory safety protocols, I have observed that the mishandling of geminal dichlorides—specifically dichloromethyl benzene (benzal chloride) and its derivatives—often stems from a fundamental misunderstanding of their moisture sensitivity and potent electrophilic nature. These compounds are invaluable as alkylating agents and synthetic intermediates in drug development, but they present a dual-threat hazard profile: acute corrosive toxicity via rapid hydrolysis and chronic mutagenic risks via direct biomolecular alkylation.

This whitepaper provides an authoritative, in-depth analysis of the toxicological mechanisms of dichloromethyl benzene derivatives and establishes self-validating, field-proven protocols for their safe handling and emergency quenching.

Mechanistic Toxicology & Hazard Profile

The toxicity of dichloromethyl benzene derivatives is not a singular mechanism but a bifurcated pathway depending on the route of exposure and the microenvironment.

The Hydrolysis Pathway (Acute Corrosive Toxicity)

Dichloromethyl benzene is a colorless to pale yellow liquid with a highly pungent odor [1]. Upon contact with atmospheric moisture or the aqueous environment of human mucous membranes (eyes, respiratory tract, skin), the gem-dichloride undergoes rapid hydrolysis. This reaction generates benzaldehyde and stoichiometric amounts of hydrogen chloride (HCl) gas [1].

-

Causality: The severe lacrimator effect and respiratory distress associated with these compounds are not caused by the parent molecule alone, but by the localized, rapid generation of HCl directly on the mucosal tissues [2]. This can lead to acute pulmonary edema, dizziness, and syncope at high exposure levels[2].

The Alkylation Pathway (Chronic Mutagenicity)

Beyond hydrolysis, the carbon atom bearing the two chlorine atoms is highly electrophilic. It readily undergoes nucleophilic substitution reactions with biological macromolecules.

-

Causality: By alkylating DNA bases and cellular proteins, these derivatives disrupt cellular replication and transcription. Consequently, dichloromethyl benzene is classified as a Group 2A probable human carcinogen [3].

Mechanistic pathways of dichloromethyl benzene toxicity.

Quantitative Toxicity Data

To provide a clear comparative baseline, the following table summarizes the physicochemical and toxicological metrics of the parent compound and a common substituted derivative.

| Property / Metric | Dichloromethyl Benzene (Benzal Chloride) | 2,4-Dichloromethylbenzene |

| CAS Number | 98-87-3 | 29797-40-8 |

| Oral LD50 (Rat) | 3,249 mg/kg [1] | 4,640 mg/kg [4] |

| Flash Point | 93°C (Combustible) [1] | ~100°C |

| Carcinogenicity | IARC Group 2A (Probable) [3] | Suspected (Analogous mechanism) |

| Exposure Limits | TLV not established; PDK: 0.5 mg/m³ [1] | Not established |

| Primary Hazards | Fatal if inhaled, corrosive, lacrimator [7] | Toxic, skin/eye/respiratory irritant [4] |

Handling Hazards & Reactivity Dynamics

When designing synthesis routes, it is critical to account for the macroscopic reactivity of these derivatives:

-

Incompatibility: They react violently with strong oxidants, strong bases, and certain metals (e.g., iron, aluminum) which can act as Lewis acid catalysts, triggering runaway Friedel-Crafts self-condensation [1].

-

Thermal Decomposition: Heating these compounds above their flash point (~93°C) or exposing them to fire emits highly toxic fumes of chlorinated compounds and HCl [1].

-

Electrostatic Risk: Standard safety data sheets emphasize the necessity of grounding equipment to avoid electrostatic charges during fluid transfer, as the vapors are combustible [5].

Self-Validating Experimental Protocols

In my laboratory, we operate on the principle of self-validation—every protocol must contain observable physicochemical checkpoints to prove the system is safe and functioning as intended.

Protocol 1: Anhydrous Handling and Transfer

Goal: Transfer dichloromethyl benzene derivatives without initiating premature hydrolysis or exposing the operator to vapors.

-

Step 1: Glassware Preparation. Flame-dry Schlenk flasks under vacuum (0.1 torr) for 10 minutes.

-

Causality: Microscopic surface-bound moisture on glass is sufficient to hydrolyze the gem-dichloride, generating HCl gas that can overpressurize a sealed vessel.

-

-

Step 2: Inert Atmosphere Purge. Backfill the flask with high-purity Argon (not Nitrogen).

-

Causality: Argon is denser than air and provides a superior protective blanket against atmospheric moisture during brief septum removals.

-

-

Step 3: Syringe Transfer. Use a PTFE-tipped, gas-tight glass syringe for the transfer.

-

Causality: Dichloromethyl benzene derivatives will rapidly degrade standard rubber/silicone septa and plastic plungers, leading to leaks and contamination.

-

-

Step 4: Self-Validation (Pressure Check). Monitor the Schlenk line oil bubbler during transfer.

-

Validation: A steady, slow outward bubble indicates positive pressure maintenance. Any reverse flow indicates a compromised seal, risking immediate moisture ingress and HCl generation.

-

Protocol 2: Controlled Quenching of Spills and Residues

Goal: Safely neutralize a spill or reaction residue without triggering a violent exothermic runaway.

-

Step 1: Containment. Immediately cover the spill with an inert absorbent such as dry sand or vermiculite. Do not use water or combustible materials like paper towels [6].

-

Causality: Inert absorbents prevent spreading and limit the surface area exposed to ambient humidity, slowing down spontaneous HCl generation.

-

-

Step 2: Transfer. Sweep the absorbed material into a sealed polyethylene container using non-sparking tools and transfer it to a highly ventilated fume hood [6].

-

Step 3: Controlled Hydrolysis. Submerge the container in an ice bath (0°C). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise.

-

Causality: A weak base (NaHCO₃) is chosen over strong bases (like NaOH) to prevent a violent exothermic reaction. The low temperature further controls the kinetic rate of hydrolysis, preventing the parent compound from vaporizing.

-

-

Step 4: Self-Validation (Neutralization Check). Observe the evolution of CO₂ gas (effervescence).

-

Validation: The reaction is complete only when the addition of fresh NaHCO₃ yields no further bubbling. Confirm complete quenching by testing the aqueous layer with pH paper (target pH 7.0 - 8.0). Only then is the mixture safe for standard aqueous hazardous waste disposal.

-

Step-by-step self-validating quenching workflow for spills.

References

- Source: inchem.

- Source: nj.

- Source: semanticscholar.

- Source: chembk.

- Source: agilent.

- Title: SAFETY DATA SHEET - 2-(Trifluoromethyl)

- Source: smsrail.

Strategic Sourcing and Synthetic Utility of 1,3-Dichloro-5-(dichloromethyl)benzene in Pharmaceutical Development

Executive Summary

1,3-Dichloro-5-(dichloromethyl)benzene (CAS: 56961-85-4), frequently referred to as 3,5-dichlorobenzal chloride, is a critical molecular building block and analytical reference standard in modern pharmaceutical development[1]. With a molecular weight of 229.9 g/mol , this geminal dichloride serves a dual purpose: it is an essential, highly stable precursor for the synthesis of complex active pharmaceutical ingredients (APIs), and it is strictly monitored as "Impurity 76" in the manufacturing of the anti-fibrotic drug Nintedanib[2]. This whitepaper outlines the mechanistic advantages of sourcing this compound, details the global supply chain, and provides self-validating protocols for both analytical quality control and synthetic downstream processing.

Chemical Properties & Mechanistic Utility

A common challenge in organic synthesis is the handling of substituted benzaldehydes. Why utilize a geminal dichloride instead of sourcing the downstream aldehyde directly? is notoriously air-sensitive and prone to rapid auto-oxidation into its corresponding carboxylic acid during prolonged storage[3]. By contrast, 1,3-dichloro-5-(dichloromethyl)benzene is highly stable under ambient conditions. The dichloro-substituted aromatic ring exerts a strong electron-withdrawing effect, stabilizing the molecule against spontaneous degradation while remaining highly reactive under controlled hydrolytic conditions. This makes the geminal dichloride an ideal "masked aldehyde" for long-term storage, allowing chemists to perform on-demand hydrolysis and generate the aldehyde in situ without yield loss from oxidation.

Quantitative Chemical Properties Comparison

To illustrate the physical shifts during the synthetic pipeline, the following table summarizes the quantitative data of the precursor and its primary downstream derivatives[1][3][4].

| Compound | CAS Number | Molecular Weight | Melting Point | Boiling Point |

| 1,3-Dichloro-5-(dichloromethyl)benzene | 56961-85-4 | 229.90 g/mol | N/A (Liquid) | N/A |

| 3,5-Dichlorobenzaldehyde | 10203-08-4 | 175.01 g/mol | 63.5 - 65.5 °C | 235 - 240 °C |

| 3,5-Dichlorobenzoic acid | 51-36-5 | 191.01 g/mol | 184 - 187 °C | 273.68 °C |

Global Supply Chain & Key Manufacturers

When sourcing 1,3-dichloro-5-(dichloromethyl)benzene for API synthesis or as an impurity reference standard, selecting a vendor with stringent quality control is paramount. Because positional isomers (like 2,4-dichloro derivatives) can easily contaminate batches, sourcing must align with the intended application. Below is a consolidated overview of key global suppliers[5][6][7].

| Supplier / Manufacturer | Chemical Grade / Purity | Primary Application Focus |

| 97% - 99% (Research Grade) | Organic building blocks, custom synthesis, and scale-up manufacturing. | |

| 97% | Materials science, chiral/achiral ligands, and pharmaceutical intermediates. | |

| Analytical Standard | High-purity reference standards for impurity tracking (e.g., Nintedanib Impurity 76). | |

| Variable (Catalog) | General laboratory reagents and intermediate sourcing. |

Analytical Validation & Quality Control (Protocol)

Because this compound is tracked as Nintedanib Impurity 76, incoming batches must be rigorously validated to ensure no cross-contamination with other chlorinated isomers[2]. This protocol is designed as a self-validating system: the GC-MS confirms the mass and purity, while the NMR independently verifies the specific structural connectivity.

Step-by-Step Protocol: Identity and Purity Verification

-

Sample Preparation : Dissolve 10 mg of the supplied 1,3-dichloro-5-(dichloromethyl)benzene in 1 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Causality/Rationale: GC-MS is critical here because standard HPLC often fails to resolve closely related positional isomers (e.g., 2,4-dichloro vs. 3,5-dichloro) that possess identical UV absorption profiles.

-

Execution: Inject 1 µL onto a non-polar capillary column (e.g., HP-5MS). Run a temperature gradient from 100°C to 280°C at 15°C/min.

-

Validation: Confirm the molecular ion peak at m/z ~228. You must observe the characteristic isotopic clustering for four chlorine atoms (M, M+2, M+4, M+6, M+8) to validate the chemical identity.

-

-

Nuclear Magnetic Resonance (1H NMR) :

-

Causality/Rationale: NMR confirms the exact placement of the geminal dichloride proton, ensuring the dichloromethyl group is intact and has not prematurely hydrolyzed.

-

Validation: Look for a distinct singlet integrating to 1H in the downfield region (typically around 6.5 - 7.0 ppm) corresponding to the -CHCl2 group, and two signals in the aromatic region integrating to 3H (representing the symmetrical protons of the 3,5-dichlorophenyl ring).

-

Analytical validation workflow for incoming batches of CAS 56961-85-4.

Synthetic Workflow: Hydrolysis to 3,5-Dichlorobenzaldehyde

The conversion of 1,3-dichloro-5-(dichloromethyl)benzene to 3,5-dichlorobenzaldehyde is a fundamental transformation in the synthesis of β-aryl-β-amino acid enantiomers and other API building blocks[3].

Step-by-Step Protocol: Acid-Catalyzed Hydrolysis

-

Reagent Setup : In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10 g (approx. 43.5 mmol) of 1,3-dichloro-5-(dichloromethyl)benzene.

-

Solvent & Catalyst Addition : Add 50 mL of concentrated sulfuric acid (H2SO4).

-

Causality/Rationale: Industrial methods often utilize strong acids rather than basic conditions to prevent the Cannizzaro reaction (disproportionation of the resulting aldehyde into an alcohol and a carboxylic acid)[3].

-

-

Thermal Activation : Heat the reaction mixture to 80-85°C under continuous stirring for 2-4 hours.

-

Safety Note: The evolution of hydrogen chloride (HCl) gas will be observed as the geminal chlorines are displaced by oxygen. Ensure the reaction is conducted in a well-ventilated fume hood with an appropriate alkaline scrubber system.

-

-

Quenching & Extraction : Cool the mixture to 0°C using an ice bath. Carefully pour the reaction mixture over 200 g of crushed ice to quench the acid. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

-

Purification : Wash the combined organic layers with saturated sodium bicarbonate (NaHCO3) until the pH is neutral (stopping residual acid from catalyzing degradation), followed by a brine wash. Dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 3,5-dichlorobenzaldehyde as a white to slightly yellow fluffy powder[3].

Chemical transformation pathways and utility of 1,3-Dichloro-5-(dichloromethyl)benzene.

References

-

LookChem. "Cas 10203-08-4, 3,5-Dichlorobenzaldehyde." Retrieved from [Link]

-

ChemBuyersGuide. "TLC Pharmaceutical Standards Ltd." Retrieved from[Link]

-

LookChem. "Cas 51-36-5, 3,5-Dichlorobenzoic acid." Retrieved from [Link]

-

PubChem. "1,3-Dichloro-5-(dichloromethyl)benzene | C7H4Cl4 | CID 19898502." Retrieved from[Link]

Sources

- 1. 1,3-Dichloro-5-(dichloromethyl)benzene | C7H4Cl4 | CID 19898502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nintedanib Impurity 76 | 56961-85-4 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. lookchem.com [lookchem.com]

- 5. CAS: 56961-85-4 | CymitQuimica [cymitquimica.com]

- 6. 134-25-8|2,4-Dichloro-1-(dichloromethyl)benzene|BLD Pharm [bldpharm.com]

- 7. CAS Index | Ambeed [ambeed.com]

Methodological & Application

Application Note: Synthesis of 3,5-Dichlorobenzaldehyde via Acid-Catalyzed Hydrolysis of 1,3-Dichloro-5-(dichloromethyl)benzene

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

3,5-Dichlorobenzaldehyde is a highly valuable electrophilic building block in organic synthesis, prominently featured in the development of active pharmaceutical ingredients (APIs) such as LFA-1 inhibitors[1] and the dry-eye disease drug Lifitegrast[2]. The synthesis of this compound via the hydrolysis of 1,3-dichloro-5-(dichloromethyl)benzene (a gem-dichloride) requires precise control of reaction conditions. Due to the electron-deficient nature of the aromatic ring, standard aqueous hydrolysis is inefficient. This application note details a robust, acid-catalyzed hydrolysis protocol utilizing concentrated sulfuric acid, providing mechanistic insights, comparative methodologies, and a self-validating experimental workflow.

Mechanistic Rationale & Reaction Design

The transformation of a gem-dichloride to an aldehyde is a classic hydrolysis reaction. However, the substrate 1,3-dichloro-5-(dichloromethyl)benzene presents a specific chemical challenge: the two chlorine atoms at the meta positions exert a strong electron-withdrawing inductive effect (-I effect). This severely destabilizes the intermediate benzylic carbocation that must form during the reaction.

To overcome this high activation energy barrier, the reaction necessitates a strong Brønsted acid (such as concentrated H₂SO₄)[3] or a potent Lewis acid (such as anhydrous ZnCl₂)[4].

-

The Role of Sulfuric Acid: Concentrated H₂SO₄ protonates the chlorine leaving group, facilitating the generation of the carbocation. The reaction is typically heated to 50–60 °C to maintain a steady rate of HCl evolution[3].

-

Water Introduction: In the H₂SO₄ method, the actual hydrolysis to the hemiacetal-like intermediate (and subsequent collapse to the aldehyde) occurs rapidly upon carefully quenching the highly acidic reaction mixture over crushed ice.

Mechanistic pathway for the acid-catalyzed hydrolysis of 1,3-dichloro-5-(dichloromethyl)benzene.

Comparative Reaction Conditions

When scaling the synthesis of 3,5-dichlorobenzaldehyde, chemists must choose between Brønsted acid and Lewis acid catalysis. The table below summarizes the quantitative and qualitative differences between the two primary approaches.

| Parameter | Brønsted Acid Method (Lab Scale) | Lewis Acid Method (Industrial Scale) |

| Catalyst / Reagent | Concentrated H₂SO₄ (2-3 equivalents)[3] | Anhydrous ZnCl₂ (0.3 - 1.0 wt%)[4] |

| Temperature | 50 - 60 °C | 105 - 135 °C[5] |

| Water Source | Ice quench at the end of reaction | Stoichiometric water added dropwise[4] |

| Reaction Time | 2 - 4 hours | 4 - 8 hours |

| Primary Byproduct | 3,5-Dichlorobenzoic acid (via over-oxidation)[6] | Polymeric resins (if T > 135 °C)[4] |

| Scalability | Excellent for < 1 kg (highly exothermic quench) | Excellent for > 1 kg (controlled water addition) |

Step-by-Step Experimental Protocol (Sulfuric Acid Method)

This protocol is designed as a self-validating system: the progress of the reaction can be visually and physically monitored by the evolution of hydrogen chloride (HCl) gas. The cessation of gas evolution serves as the primary indicator of reaction completion.

Materials Required:

-

1,3-Dichloro-5-(dichloromethyl)benzene (1.0 eq, limiting reagent)

-

Concentrated Sulfuric Acid (95-98%) (2.5 eq)

-